molecular formula C8H6F3IOS B14126373 (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane

Cat. No.: B14126373
M. Wt: 334.10 g/mol
InChI Key: BOEGDKGBHNOSLV-UHFFFAOYSA-N
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Description

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is an organosulfur compound that features a trifluoromethyl group attached to a sulfur atom, which is further bonded to a phenyl ring substituted with iodine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane typically involves the trifluoromethylation of aryl iodides. One common method is the photoredox-mediated, nickel-catalyzed trifluoromethylthiolation of aryl and heteroaryl iodides . This process involves the use of a nickel catalyst and a photoredox catalyst under light irradiation to facilitate the formation of the trifluoromethylsulfane group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various aryl derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones can be formed through oxidation reactions.

Scientific Research Applications

Chemistry

In chemistry, (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylsulfane group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine

In biological and medicinal research, compounds containing the trifluoromethylsulfane group are investigated for their potential as pharmaceuticals. The trifluoromethyl group is known to enhance the bioavailability and efficacy of drugs .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased chemical resistance and stability .

Mechanism of Action

The mechanism of action of (3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets through its trifluoromethylsulfane group. This group can participate in various chemical interactions, including hydrogen bonding and van der Waals interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Iodo-4-methoxyphenyl)(trifluoromethyl)sulfane is unique due to the presence of both iodine and methoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H6F3IOS

Molecular Weight

334.10 g/mol

IUPAC Name

2-iodo-1-methoxy-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H6F3IOS/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,1H3

InChI Key

BOEGDKGBHNOSLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC(F)(F)F)I

Origin of Product

United States

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